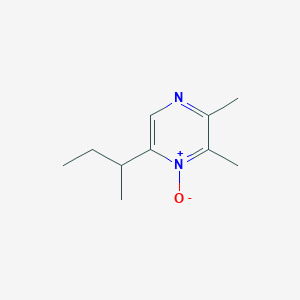
6-sec-Butyl-2,3-dimethylpyrazine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-sec-Butyl-2,3-dimethylpyrazine 1-oxide (BDMPO) is a chemical compound that has been widely used in the field of scientific research. It is a highly reactive and stable free radical that has been used as a spin trap to study the mechanisms of various chemical and biological processes.
Mechanism Of Action
6-sec-Butyl-2,3-dimethylpyrazine 1-oxide acts as a spin trap by reacting with free radicals and forming a stable adduct. The adduct can then be analyzed using various spectroscopic techniques to study the mechanism of the reaction. 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide has been shown to trap a wide range of free radicals, including hydroxyl radicals, superoxide radicals, and lipid radicals.
Biochemical And Physiological Effects
6-sec-Butyl-2,3-dimethylpyrazine 1-oxide has been shown to have both biochemical and physiological effects. In biochemical studies, 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide has been used to study the mechanism of lipid peroxidation, which is a process that can lead to cell damage and death. 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide has also been used to study the effects of oxidative stress on DNA, proteins, and lipids. In physiological studies, 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide has been used to study the effects of free radicals on various organs and tissues, including the brain, liver, and heart.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide in lab experiments is its ability to trap a wide range of free radicals. It is also relatively easy to synthesize and can be easily obtained in large quantities. However, one of the limitations of using 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide is that it can react with other compounds in the sample, leading to false results. It is also important to note that 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide can only trap free radicals that are stable enough to form an adduct, which may limit its use in certain experiments.
Future Directions
There are several future directions for the use of 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide in scientific research. One area of interest is the study of the mechanisms of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide can be used to study the effects of free radicals on the development and progression of these diseases. Another area of interest is the study of the effects of environmental toxins on human health. 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide can be used to study the mechanisms of toxicity and the effects of antioxidants on reducing toxicity. Finally, 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide can be used to study the mechanisms of aging and the effects of antioxidants on slowing the aging process.
Conclusion
In conclusion, 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide is a highly reactive and stable free radical that has been widely used in the field of scientific research. It has been used to study the mechanisms of various chemical and biological processes, including oxidative stress, lipid peroxidation, and DNA damage. 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide has both biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the use of 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide in scientific research, including the study of various diseases, environmental toxins, and aging.
Synthesis Methods
6-sec-Butyl-2,3-dimethylpyrazine 1-oxide can be synthesized by the reaction of 2,3-dimethylpyrazine with tert-butyl hydroperoxide in the presence of a catalyst. The reaction yields 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide as a yellowish-green powder, which is highly soluble in organic solvents. The synthesis method is relatively simple, and 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide can be easily synthesized in large quantities.
Scientific Research Applications
6-sec-Butyl-2,3-dimethylpyrazine 1-oxide has been widely used in the field of scientific research due to its ability to trap free radicals and study the mechanisms of various chemical and biological processes. It has been used in the study of oxidative stress, lipid peroxidation, and DNA damage. 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide has also been used to study the mechanisms of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
CAS RN |
143463-85-8 |
|---|---|
Product Name |
6-sec-Butyl-2,3-dimethylpyrazine 1-oxide |
Molecular Formula |
C10H16N2O |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
6-butan-2-yl-2,3-dimethyl-1-oxidopyrazin-1-ium |
InChI |
InChI=1S/C10H16N2O/c1-5-7(2)10-6-11-8(3)9(4)12(10)13/h6-7H,5H2,1-4H3 |
InChI Key |
VWTQSTABRMZWLE-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CN=C(C(=[N+]1[O-])C)C |
Canonical SMILES |
CCC(C)C1=CN=C(C(=[N+]1[O-])C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



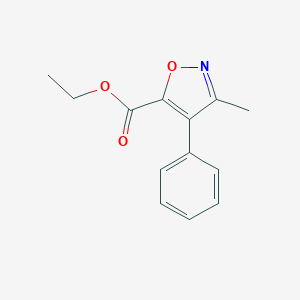
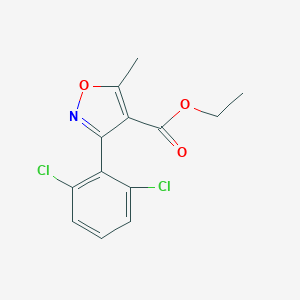
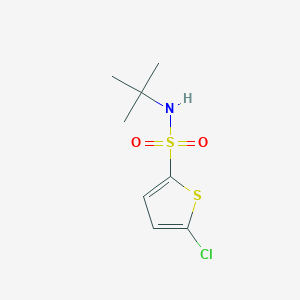


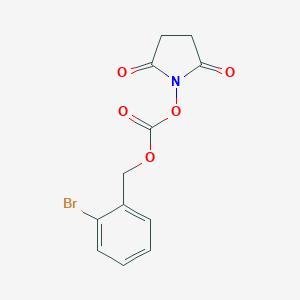
![1-N,3-N,5-N,7-N,9-N,11-N-hexakis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-12-dodecylsulfanyldodecane-1,3,5,7,9,11-hexacarboxamide](/img/structure/B139700.png)



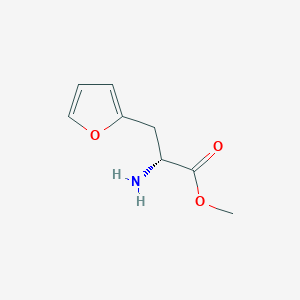
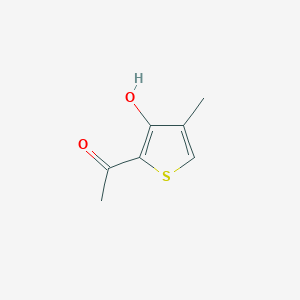
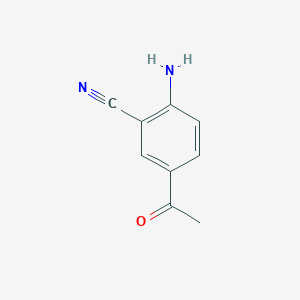
![1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone](/img/structure/B139714.png)